2,6-Dichloro-4-hydroxybenzoic acid
Overview
Description
2,6-Dichloro-4-hydroxybenzoic acid is a derivative of p-salicylic acid with chloro-substituents at C-3 and C-5 of the benzene ring . It has a molecular weight of 207.01 .
Synthesis Analysis
The synthesis of 2,6-dihydroxybenzoic acid, which is structurally similar to 2,6-Dichloro-4-hydroxybenzoic acid, involves reacting resorcinol and CO2 for 3 to 4 hours under the action of alkali metal salt at a temperature between 130 and 150°C under a pressure of 1.35 to 1.45MPa using absolute ethanol as a solvent .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-hydroxybenzoic acid is represented by the formula C7H4Cl2O3 . The InChI code for this compound is 1S/C7H4Cl2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) .Physical And Chemical Properties Analysis
2,6-Dichloro-4-hydroxybenzoic acid is a white to yellow solid . It has a molecular weight of 207.01 .Scientific Research Applications
1. Chemical Synthesis and Transformations
2,6-Dichloro-4-hydroxybenzoic acid plays a significant role in chemical synthesis. Tarbell et al. (2003) describe its use in the production of 2,6-Dichlorophenol, highlighting its role as a reactant in various chemical transformations such as decarboxylation and halogenation (Tarbell, Wilson, & Fanta, 2003).
2. Biotechnological Applications
Wang et al. (2018) emphasize the importance of 4-Hydroxybenzoic acid, a close derivative of 2,6-Dichloro-4-hydroxybenzoic acid, in biotechnological applications. It serves as a versatile intermediate for producing high-value bioproducts used in food, cosmetics, and pharmacy (Wang, Bilal, Hu, Wang, & Zhang, 2018).
3. Groundwater Bioremediation
In the context of environmental science, Raes et al. (2019) discuss the role of 2,6-Dichloro-4-hydroxybenzoic acid in the bioremediation of groundwater. The study focuses on its transformation by Aminobacter sp. MSH1 for treating groundwater micropollutants (Raes, Horemans, Rentsch, T’Syen, Ghequire, De Mot, Wattiez, Kohler, & Springael, 2019).
4. Disinfection By-products Formation
Chang et al. (2006) investigated the relationship between chlorine consumption and the formation of disinfection by-products (DBP) in the presence of compounds like 4-hydroxybenzoic acid. This research provides insights into the environmental implications of chlorine interactions with compounds similar to 2,6-Dichloro-4-hydroxybenzoic acid (Chang, Chiang, Chao, & Lin, 2006).
5. Chemical Reduction Processes
Ritmaleni et al. (2013) explored the chemical reduction of 3,5-dicholo-4-hydroxybenzoic acid, which is structurally related to 2,6-Dichloro-4-hydroxybenzoic acid. Their study provides valuable information about the chemical behavior of chlorinated hydroxybenzoic acids in reduction processes (Ritmaleni, Notario, & Yuliatun, 2013).
Safety And Hazards
properties
IUPAC Name |
2,6-dichloro-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOVLMLBLLKYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623683 | |
Record name | 2,6-Dichloro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-hydroxybenzoic acid | |
CAS RN |
4641-38-7 | |
Record name | 2,6-Dichloro-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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